molecular formula C18H14N2O3S B15061477 5-(1,3-Benzodioxol-5-ylmethylidene)-3-(4-methylphenyl)-2-sulfanylideneimidazolidin-4-one

5-(1,3-Benzodioxol-5-ylmethylidene)-3-(4-methylphenyl)-2-sulfanylideneimidazolidin-4-one

Cat. No.: B15061477
M. Wt: 338.4 g/mol
InChI Key: RVZSJPLTIWLRMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(2H-1,3-benzodioxol-5-ylmethylidene)-3-(4-methylphenyl)-2-sulfanylideneimidazolidin-4-one is a complex organic compound characterized by its unique structure, which includes a benzodioxole ring, a methylphenyl group, and a sulfanylideneimidazolidinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2H-1,3-benzodioxol-5-ylmethylidene)-3-(4-methylphenyl)-2-sulfanylideneimidazolidin-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzodioxole Ring: This step involves the cyclization of catechol with formaldehyde to form the benzodioxole ring.

    Introduction of the Methylphenyl Group: The methylphenyl group is introduced through a Friedel-Crafts alkylation reaction using toluene and an appropriate alkylating agent.

    Formation of the Imidazolidinone Core: The imidazolidinone core is synthesized through the reaction of an amine with an isocyanate, followed by cyclization.

    Introduction of the Sulfanylidene Group:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(2H-1,3-benzodioxol-5-ylmethylidene)-3-(4-methylphenyl)-2-sulfanylideneimidazolidin-4-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under various solvent conditions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or amines.

Scientific Research Applications

5-(2H-1,3-benzodioxol-5-ylmethylidene)-3-(4-methylphenyl)-2-sulfanylideneimidazolidin-4-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs or as a lead compound for drug discovery.

    Industry: Utilized in the production of specialty chemicals, polymers, and materials with unique properties.

Mechanism of Action

The mechanism of action of 5-(2H-1,3-benzodioxol-5-ylmethylidene)-3-(4-methylphenyl)-2-sulfanylideneimidazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Molecular Targets: Binding to enzymes, receptors, or other proteins, thereby modulating their activity.

    Pathways Involved: Influencing signaling pathways, metabolic pathways, or gene expression to produce a biological response.

Comparison with Similar Compounds

Similar Compounds

    5-(2H-1,3-benzodioxol-5-ylmethylidene)-3-phenyl-2-sulfanylideneimidazolidin-4-one: Similar structure but lacks the methyl group on the phenyl ring.

    5-(2H-1,3-benzodioxol-5-ylmethylidene)-3-(4-chlorophenyl)-2-sulfanylideneimidazolidin-4-one: Similar structure but has a chlorine atom instead of a methyl group on the phenyl ring.

Uniqueness

The uniqueness of 5-(2H-1,3-benzodioxol-5-ylmethylidene)-3-(4-methylphenyl)-2-sulfanylideneimidazolidin-4-one lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the benzodioxole ring, methylphenyl group, and sulfanylideneimidazolidinone core makes it a versatile compound for various applications.

Properties

Molecular Formula

C18H14N2O3S

Molecular Weight

338.4 g/mol

IUPAC Name

5-(1,3-benzodioxol-5-ylmethylidene)-3-(4-methylphenyl)-2-sulfanylideneimidazolidin-4-one

InChI

InChI=1S/C18H14N2O3S/c1-11-2-5-13(6-3-11)20-17(21)14(19-18(20)24)8-12-4-7-15-16(9-12)23-10-22-15/h2-9H,10H2,1H3,(H,19,24)

InChI Key

RVZSJPLTIWLRMU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C(=CC3=CC4=C(C=C3)OCO4)NC2=S

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.